(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, also known as BF-168, is a synthetic compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the family of acrylonitrile derivatives and has been found to exhibit potent biological activity against various diseases.
Scientific Research Applications
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives, including compounds related to the one , have shown promising antioxidant activities. These derivatives were synthesized through reactions involving 4-fluorobenzaldehyde, leading to the production of compounds with significant antioxidant properties. This research highlights the potential of such compounds in developing antioxidant agents (El Nezhawy et al., 2009).
Piezochromic Behaviors
A novel diphenylacrylonitrile derivative exhibited piezochromic behaviors under hydrostatic pressure, changing fluorescence color when pressure was applied. This property is significant for materials science, suggesting applications in sensing and material stress analysis (Ouyang et al., 2016).
Fungicidal Activity
Thiazolylacrylonitrile compounds, including structures similar to the compound , have shown fungicidal activity against various pathogens, indicating their potential in agricultural applications for controlling fungal diseases (De-long, 2010).
Fluorescence Quenching for Detection
Amine-functionalized α-cyanostilbene derivatives, including structures closely related to the compound , were developed for the detection of picric acid, a hazardous environmental and biological pollutant. These compounds form complexes with picric acid, leading to fluorescence quenching, which enables sensitive and selective detection in various media (Ding et al., 2014).
Optical Limiting Properties
Thiophene dyes, including acrylonitrile derivatives, were explored for their nonlinear optical limiting behavior, making them suitable for protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications. These findings suggest potential applications in photonic and optoelectronic devices (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(4-butoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS/c1-2-3-12-26-20-10-4-16(5-11-20)13-18(14-24)22-25-21(15-27-22)17-6-8-19(23)9-7-17/h4-11,13,15H,2-3,12H2,1H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLXQHYUZTYGC-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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